![molecular formula C21H20N2O4 B2904526 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 851408-07-6](/img/structure/B2904526.png)
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a quinoline, a benzodioxole, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been synthesized and characterized . The synthesis of these compounds often involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinoline and a benzodioxole ring system suggests a complex, multi-ring structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in a variety of reactions, including hydrolysis and condensation reactions .科学的研究の応用
Medicinal Chemistry and Pharmacology
4-Oxoquinolines, a class that includes N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, are significant in medicinal chemistry due to their biological and synthetic versatility. N-1-Alkylated-4-oxoquinoline derivatives are linked with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is associated with diverse biological activities (Batalha et al., 2019).
Synthesis and Reactions
The synthesis of derivatives related to this compound, involving regiosselective reactions and the exploration of acid/base behavior, has been studied using Density Functional Theory (DFT) methods. These studies contribute to understanding the chemical behavior and potential applications of such compounds in pharmacology and organic synthesis (Batalha et al., 2019).
Photophysical and Electrochemical Properties
Research on carboxylated cyanine dyes, which are structurally similar to this compound, has shown significant potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. These studies reveal the application of such compounds in renewable energy technologies (Wu et al., 2009).
Cytotoxicity and Anticancer Research
Compounds structurally related to this compound have shown substantial cytotoxicity against in vivo subcutaneous tumors in mice. This indicates their potential use in developing anticancer treatments (Bu et al., 2001).
作用機序
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
For instance, L-701,324, a 4-hydroxy-2-quinolone derivative, was found to be a selective antagonist at the glycine site of the NMDA receptor .
Biochemical Pathways
4-hydroxy-2-quinolones have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that 4-hydroxy-2-quinolones have a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12-3-4-14-9-16(21(25)23-19(14)13(12)2)7-8-22-20(24)15-5-6-17-18(10-15)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDFPLNCBOQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
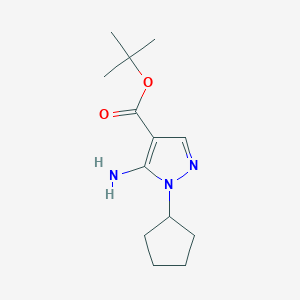
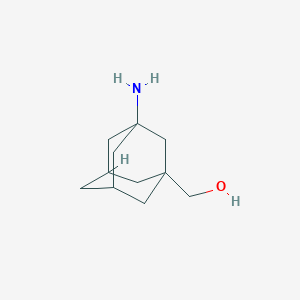
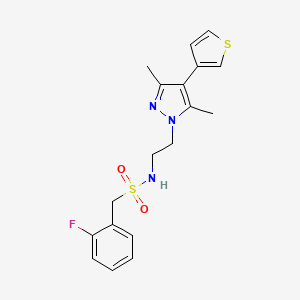
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

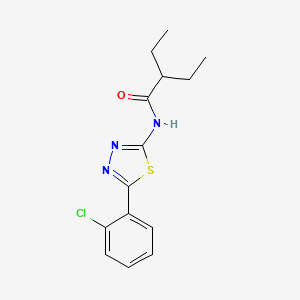

![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)
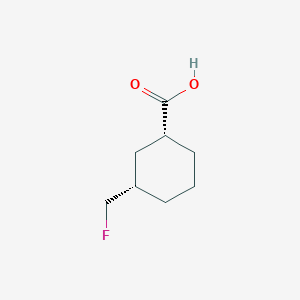
![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
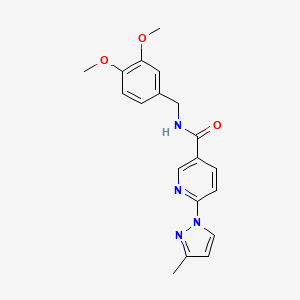
![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)
